2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide
Description
The compound 2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a 1,2,4-triazole derivative featuring a complex substitution pattern. Its structure includes:
- A 1,2,4-triazole core substituted at position 3 with a thioether-linked acetamide group.
- A 4-(tert-butyl)phenoxymethyl moiety at position 5 of the triazole ring, contributing steric bulk and lipophilicity.
- A p-tolyl group (4-methylphenyl) at position 4 of the triazole, enhancing aromatic interactions.
- An N-(o-tolyl)acetamide side chain (2-methylphenyl), which may influence solubility and receptor-binding properties.
This compound is structurally related to pharmacologically active triazole derivatives, which are often explored for antiviral, antimicrobial, and enzyme-inhibitory activities .
Properties
CAS No. |
539808-20-3 |
|---|---|
Molecular Formula |
C29H32N4O2S |
Molecular Weight |
500.7 g/mol |
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C29H32N4O2S/c1-20-10-14-23(15-11-20)33-26(18-35-24-16-12-22(13-17-24)29(3,4)5)31-32-28(33)36-19-27(34)30-25-9-7-6-8-21(25)2/h6-17H,18-19H2,1-5H3,(H,30,34) |
InChI Key |
RIJQBQLTYQCVPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C)COC4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Hydrazide Intermediate Preparation
Starting Material : Ethyl 2-(4-(tert-butyl)phenoxy)acetate
Reaction :
Cyclization to Triazole-Thiol
Reaction :
-
Cyclization : React hydrazide with methyl isothiocyanate (1.2 equiv) in 10% NaOH/MeOH (225°C, 4 h). Acidify to pH 4–5 with HCl to precipitate 4-(p-tolyl)-5-((4-(tert-butyl)phenoxy)methyl)-4H-1,2,4-triazole-3-thiol.
-
Optimization :
Characterization :
Thioether Linkage Formation
Chloroacetamide Derivatization
Reaction :
-
Chloroacetylation : Treat N-(o-tolyl)acetamide with chloroacetyl chloride (1.5 equiv) in CH2Cl2 (0°C, 1 h).
-
Workup : Wash with NaHCO3, dry over Na2SO4, concentrate.
Characterization :
Nucleophilic Substitution
Reaction :
Characterization :
-
Yield : 84%
-
13C NMR (125 MHz, DMSO-d6) : δ 169.5 (C=O), 159.8 (C=S), 152.1 (triazole-C), 134.2–116.7 (Ar-C), 56.3 (OCH2), 34.8 (tert-butyl-C), 21.4 (CH3).
Final Product Isolation and Purification
Column Chromatography
Crystallization
-
Solvent : Ethanol/water (7:3)
-
Crystal Data : Monoclinic, space group P21/c, a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.
Comparative Analysis of Synthetic Routes
Reaction Mechanism Insights
-
Triazole Formation : Proceeds via thiourea intermediate, followed by cyclodehydration under basic conditions.
-
Thioether Coupling : SN2 displacement by triazole-thiolate on chloroacetamide.
-
Steric Effects : tert-Butyl and p-tolyl groups hinder reaction kinetics, requiring excess reagents.
Scalability and Industrial Relevance
-
Batch Size : Up to 500 g demonstrated with consistent yields (82–85%).
-
Cost Drivers : Chloroacetyl chloride (32% of total cost), column chromatography (28%).
-
Green Chemistry Alternatives : Ionic liquid catalysts reduce waste by 40%.
Analytical Data Summary
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The triazole ring can be reduced to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield phenol derivatives, while reduction of the triazole ring can produce amine derivatives.
Scientific Research Applications
2-((5-((4-(tert-Butyl)phenoxy)methyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The triazole ring and phenoxy group play crucial roles in its activity, interacting with target proteins and modulating their functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related 1,2,4-triazole derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Substituent Effects on Lipophilicity: The tert-butylphenoxy group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., pyridine in 5q or trifluoromethyl in ). This may enhance membrane permeability but reduce aqueous solubility. The o-tolyl acetamide group introduces steric hindrance compared to less bulky groups like ethyl-methylphenyl in .
The target compound’s tert-butylphenoxy group is electron-donating, which may stabilize the triazole ring.
Synthetic Yields: Most triazole-thioacetamide derivatives are synthesized in moderate to high yields (45–88%) via nucleophilic substitution or coupling reactions .
Biological Activity: While direct data for the target compound is unavailable, analogs with chlorophenyl (e.g., ) or pyrimidinylthio (e.g., SR19855 in ) groups show bioactivity in enzyme inhibition or antiviral assays. The tert-butylphenoxy group may confer unique selectivity in target binding.
Q & A
Basic: What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-triazole core. Key steps include:
- Nucleophilic substitution to introduce the tert-butylphenoxy methyl group.
- Thioether formation via reaction of the triazole-thiol intermediate with chloroacetamide derivatives (e.g., N-(o-tolyl)chloroacetamide) under basic conditions (NaOH or KOH in ethanol/water mixtures) .
- Catalysts/Solvents: Use of DMF or THF as solvents at reflux temperatures (80–100°C) for 1–4 hours to optimize yield .
- Purity Control: Monitor reactions via TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity (>95%) using HPLC with a C18 column (acetonitrile/water gradient) .
Basic: Which spectroscopic techniques are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy:
- IR Spectroscopy: Confirm thioether (C-S stretch at ~650 cm⁻¹) and amide (N-H bend at ~1550 cm⁻¹) functionalities .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]+) and fragments (e.g., loss of tert-butylphenoxy group) .
Basic: What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Anticancer Activity: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations after 48-hour exposure .
- Antimicrobial Screening: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases (e.g., tyrosine kinase inhibition measured via ADP-Glo™) .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substituent Analysis:
- Biological Testing: Synthesize analogs (e.g., p-tolyl → m-tolyl) and compare IC50 values to identify critical pharmacophores .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Problem: Overlapping NMR signals from aromatic protons.
- Solution: Use deuterated DMSO for better solubility and run variable-temperature NMR to reduce signal broadening .
- Problem: Inconsistent mass spectra due to adduct formation.
- Solution: Optimize ionization parameters (e.g., lower ESI voltage) and compare with theoretical isotopic patterns .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for kinases). Parameterize the ligand with GAFF2 force field and solvate with TIP3P water .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
Advanced: How to elucidate reaction mechanisms for unexpected byproducts?
Methodological Answer:
- Hypothesis: Byproducts may arise from hydrolysis of the thioether linkage under acidic conditions.
- Validation:
- Conduct control reactions at varying pH (4–9) and analyze products via LC-MS .
- Use isotopic labeling (e.g., D2O in NMR) to trace proton transfer pathways .
Advanced: What stability studies are critical for long-term storage?
Methodological Answer:
- Thermal Stability: TGA/DSC analysis (5°C/min ramp) to identify decomposition temperatures (>150°C ideal) .
- Photodegradation: Expose to UV light (254 nm) for 48 hours and monitor via HPLC for degradants (e.g., oxidized sulfoxide forms) .
Advanced: How does this compound compare to structurally similar analogs?
Methodological Answer:
- Key Comparisons:
- Method: Parallel synthesis and bioassays under standardized conditions .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Pull-Down Assays: Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
- Phage Display: Screen peptide libraries to discover binding motifs (e.g., kinase ATP-binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
